Dbco-amine tfa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

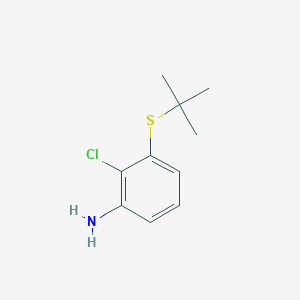

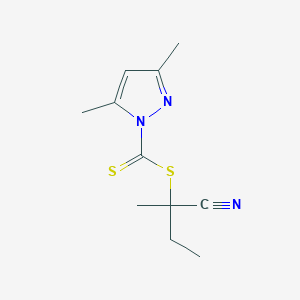

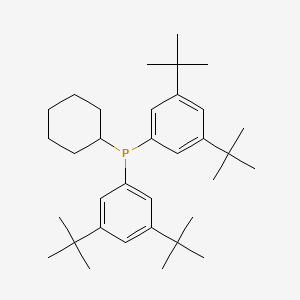

Dbco-amine TFA salt is a simple building block containing a DBCO moiety and an amine group . In the presence of activators such as EDC or HATU, this reagent can be used to derivatize carboxyl groups or activated esters (e.g. The NHS ester) through a stable amide bond .

Synthesis Analysis

The synthesis of dibenzoazacyclooctyne (DBCO) has been optimized for large-scale preparations of at least 10 g with an overall yield of 42% . The conjugation reaction between an antibody and an oligonucleotide was performed using a state-of-the-art copper-free click chemistry reaction between DBCO and an azide .Molecular Structure Analysis

This compound has a molecular formula of C20H17F3N2O3 . Its InChI is 1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7) .Chemical Reactions Analysis

This compound is widely used in strain-promoted copper-free click reactions . An efficient approach has been reported to render a switch in click reactivity of DBCO from azide to amine substrates by using silver catalysts .Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

X-ray Photoelectron Spectroscopy (XPS) for Chemical Derivatization Studies

DBCO-amine TFA plays a crucial role in the chemical derivatization of surface amine groups. Kehrer et al. (2019) explored the reactivity of imine groups with trifluoroacetic anhydride (TFAA) for potential applications in chemical derivatization (CD) studies of plasma-treated surfaces. This research demonstrates how imine groups, prepared by converting surface amine groups of a polymer precursor, can enhance the yield and consistency of complex surface reaction products when derivatized by TFAA, facilitating better quantification and interpretation in XPS studies (Kehrer et al., 2019).

Quantum Dots (QDs) Preparation

This compound is used in the synthesis of heterotelechelic polysarcosine polymers as multidentate ligands for the preparation of stable water-soluble quantum dots. Fokina et al. (2016) described the utilization of orthogonally functionalized polysarcosine with amine and DBCO end groups obtained by ring-opening polymerization. This method allows for the reproducible introduction of a well-defined number of multiple anchor groups to polymers, ultimately aiding in the preparation of QDs with potential applications in biological imaging and sensing (Fokina et al., 2016).

Nucleic Acid Carriers

The development of lipopolyplexes, which are nucleic acid carriers assembled from cationic lipo-oligomers and DNA or RNA, benefits from the incorporation of this compound. Klein and Wagner (2019) detailed the synthesis of azide-bearing lipo-oligomer structures and DBCO click agents for the assembly of surface-functionalized formulations. This research underlines the importance of this compound in creating nucleic acid carriers with enhanced functionality for potential therapeutic applications (Klein & Wagner, 2019).

Gas-phase Chemical Derivatization

Duchoslav et al. (2018) investigated the gas-phase chemical derivatization of amine (NH2) groups with trifluoroacetic anhydride (TFAA) as an analytical method to enhance the scope of information available from X-ray photoelectron spectroscopy (XPS). This novel protocol, conducted at ambient pressure and using a catalyst, efficiently labels NH2 groups with a high yield, improving the distinction between hydroxyl and amine groups on various polymers (Duchoslav et al., 2018).

Wirkmechanismus

Target of Action

Dbco-Amine TFA, also known as this compound, plays a crucial role in pharmaceutical research and development, particularly in designing targeted drug delivery systems and bioimaging agents . It is a versatile bioconjugation reagent that features a dibenzocyclooctyne (DBCO) functional group . This strained alkyne moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions .

Mode of Action

The mode of action of this compound involves a copper-free click chemistry reaction, specifically a strain-promoted azide–alkyne cycloaddition (SPAAC) . The DBCO group in the compound can undergo SPAAC with molecules containing azide groups . This reaction is fast, specific, and occurs under aqueous conditions without the need for toxic catalysts .

Biochemical Pathways

This compound is involved in the biochemical pathway of strain-promoted azide–alkyne cycloaddition (SPAAC) . This pathway allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .

Pharmacokinetics

It is known that the compound can be prepared within a total reaction time of 60 minutes, including purification . This suggests that the compound has a relatively quick synthesis time, which could potentially influence its pharmacokinetic properties.

Result of Action

The result of this compound’s action is the formation of a stable chemical bond with azide-bearing molecules . This allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .

Action Environment

The action of this compound is influenced by the presence of azide-bearing molecules, as the DBCO group in the compound undergoes SPAAC with these molecules . The reaction is copper-free, avoiding the potential toxicity issues caused by copper ions and making the reaction conditions milder and more environmentally friendly . The compound is usually soluble in most organic solvents, such as DCM, DMF, DMSO, THF, etc .

Safety and Hazards

In case of eye contact with Dbco-amine TFA, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Dbco-Amine TFA is often used in copper-free click chemistry reactions . The amine groups of doxorubicin were modified with this compound and dipeptide (Val and Cit) using a self-immolative p-aminobenzylcarbamate crosslinker . This indicates that this compound can interact with various enzymes, proteins, and other biomolecules to modify their properties.

Cellular Effects

After intravenous injection of the modified doxorubicin, this compound groups can be conjugated with azide groups on the surface of cancer cells by SPAAC in vivo resulting in increased accumulation in the tumor tissues . This suggests that this compound can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its ability to enable fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQWCTLOLOBAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.